METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL

説明

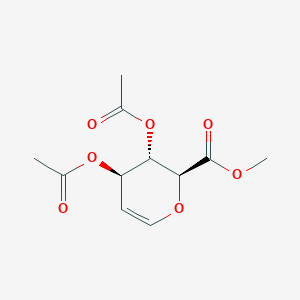

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure that includes multiple stereocenters

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of hydroxyl groups followed by esterification and acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact .

化学反応の分析

Types of Reactions

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes

作用機序

The mechanism of action of METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact pathways depend on the specific application and the structure of the compound’s derivatives .

類似化合物との比較

Similar Compounds

Similar compounds include other dihydropyran derivatives and esters with multiple stereocenters. Examples are:

- Methyl (1S,2S,3S,4R)-3-[(1R)-1-amino-2-ethylbutyl]-2-hydroxy-4-[(tert-butoxycarbonyl)amino]-cyclopentane-1-carboxylate

- (2S,3S,4R)-2,3-Dialkyl-N-Phenyl-1,2,3,4-Tetrahydro-4-Quinolinamines .

Uniqueness

What sets METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

生物活性

Methyl 3,4-di-O-acetyl-D-glucuronal is a derivative of D-glucuronic acid that has garnered attention for its potential biological activities, particularly in the context of cancer research and glycomimetics. This article reviews the current understanding of its biological activity based on various studies, including synthesis methods, anticancer effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of two acetyl groups at the 3 and 4 positions of the glucuronic acid moiety. The synthesis of this compound has been achieved through various methodologies, often involving glycosylation reactions and protection-deprotection strategies to obtain the desired acetylated form.

Synthesis Overview

- Starting Material : D-glucuronic acid or its derivatives.

- Reagents : Acetic anhydride or acetyl chloride for acetylation.

- Yield : Typically ranges from 33% to 100% depending on the synthetic route employed .

Anticancer Properties

Recent studies have highlighted the cytostatic effects of this compound and related compounds on various cancer cell lines. Notably, it has been shown to exhibit selective inhibitory effects against ovarian carcinoma (A2780) and melanoma (WM35) cells.

- Cell Growth Inhibition :

- Compounds with methyl substitutions on the glucuronide unit demonstrated reduced cytostatic activity compared to those with acetyl substitutions. Specifically, methyl substituents were found to be detrimental to the growth inhibitory effects on cancerous cells .

- In contrast, acetylated derivatives displayed significant growth inhibition, suggesting that these modifications enhance biological activity .

The mechanism underlying the anticancer activity appears to be linked to the structural characteristics of the glucuronate moiety. The presence of acetyl groups may influence interactions with cellular targets or pathways involved in cell proliferation and apoptosis.

Study 1: Inhibitory Effects on Cancer Cell Lines

A study conducted by researchers synthesized several glucuronic acid-containing trisaccharides and evaluated their effects on human cancer cell lines. The findings indicated that:

- Compounds with acetyl groups showed promising selective inhibition against cancer cells while sparing non-cancerous cells like HaCaT keratinocytes.

- The study emphasized that structural modifications significantly impact biological activity, with methylation leading to reduced efficacy .

Study 2: Synthesis of Glycomimetics

Another research effort focused on developing glycomimetics derived from this compound aimed at inhibiting polysaccharide biosynthesis in pathogenic bacteria such as Staphylococcus aureus. These glycomimetics were tested for their ability to interfere with enzyme activity critical for capsular polysaccharide formation, highlighting their potential as therapeutic agents against bacterial infections .

Summary Table of Biological Activities

特性

IUPAC Name |

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYMNOQXLQYOFN-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370479 | |

| Record name | ST50405664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57690-62-7 | |

| Record name | ST50405664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the typical outcome of a Ferrier reaction with glycals?

A1: The Ferrier reaction typically involves the reaction of glycals with nucleophiles in the presence of a Lewis acid catalyst. This reaction usually leads to an allylic rearrangement, resulting in the formation of 2,3-unsaturated glycosides. []

Q2: How does methyl 3,4-di-O-acetyl-D-glucuronal deviate from the expected Ferrier reaction outcome?

A2: Instead of the typical allylic rearrangement product, this compound reacts with hydroxy acid esters (ethyl hydroxyacetate, methyl DL-lactate, or ethyl DL-3-hydroxybutyrate) under Ferrier conditions (BF3-Et2O catalysis) to yield 1,3-disubstituted derivatives. [] This unusual reactivity suggests that the presence of the carboxylic acid ester functionality at the anomeric position significantly influences the reaction pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。